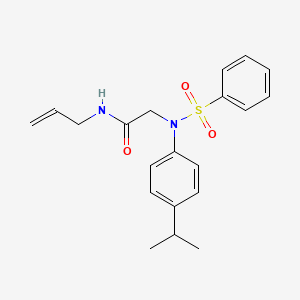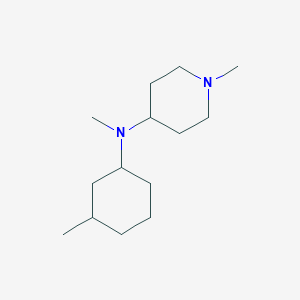
diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as TTA-2, is a chemical compound that has been widely studied for its potential applications in scientific research. TTA-2 is a member of the pyridine-carboxylic acid ester family and is known for its ability to modulate the activity of certain ion channels in the brain. In
Applications De Recherche Scientifique
Diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research for this compound is in the study of ion channels in the brain. This compound has been shown to modulate the activity of certain ion channels, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential (TRP) channel. These ion channels play important roles in neuronal signaling and have been implicated in a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Mécanisme D'action
The mechanism of action of diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the modulation of ion channel activity. This compound has been shown to bind to the NMDA receptor and the TRP channel, leading to changes in their activity. These changes in ion channel activity can have downstream effects on neuronal signaling and may contribute to the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that this compound can modulate the activity of the NMDA receptor and the TRP channel, leading to changes in calcium signaling and neuronal excitability. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and can reduce seizure activity in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate for lab experiments is its ability to modulate the activity of specific ion channels, making it a valuable tool for studying the role of these channels in neuronal signaling. However, this compound is also a relatively new compound, and its effects on other systems and pathways are not yet fully understood. Additionally, this compound has not been extensively tested in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are a number of future directions for research on diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research is the development of more specific modulators of ion channel activity, which could lead to the development of more targeted therapies for neurological disorders. Another area of research is the study of the long-term effects of this compound on neuronal signaling and brain function. Finally, there is a need for more extensive testing of this compound in humans to determine its safety and efficacy as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves a multi-step process that begins with the reaction of 2-thiophenemethanol with diethyl malonate to form the corresponding diester. This intermediate is then reacted with 2-thiophenecarboxaldehyde to produce the final product, this compound. The synthesis of this compound has been well-established in the literature and has been used to produce large quantities of the compound for scientific research purposes.
Propriétés
IUPAC Name |
diethyl 4-thiophen-2-yl-1-(thiophen-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S2/c1-3-24-19(22)15-12-21(11-14-7-5-9-26-14)13-16(20(23)25-4-2)18(15)17-8-6-10-27-17/h5-10,12-13,18H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOCGHLEOZSZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OCC)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057447.png)

![1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5057475.png)
![N-[4-(benzyloxy)phenyl]-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5057480.png)
![4-({[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5057482.png)
![N-{4-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5057489.png)
![N-(5-{[(2,5-dichlorophenyl)amino]carbonyl}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5057503.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5057505.png)
![6-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5057506.png)
![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5057518.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-tert-butylbenzamide](/img/structure/B5057540.png)

